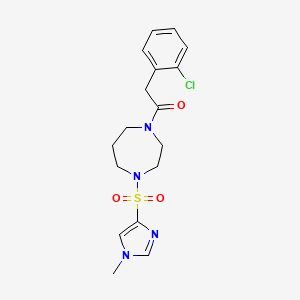

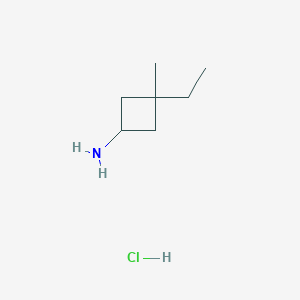

![molecular formula C27H21N3O3S2 B2412539 (E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 477501-25-0](/img/structure/B2412539.png)

(E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups including an indole, a sulfone, a naphtho-thiazole, and a benzamide .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For example, thiamine hydrochloride has been used as an eco-friendly organocatalyst for the synthesis of a broad range of bis(indolyl)methanes . Also, 8-Hydroxy-1-naphthyl ketones have been condensed with hydrazine to give 1H-benzo[de]cinnolines .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide”, also known as “4-(2,3-dihydroindol-1-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide”.

Cancer Research

This compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation. Its structure allows it to bind effectively to targets such as aldo-keto reductase AKR1C3, which is implicated in both breast and prostate cancers . By inhibiting this enzyme, the compound can potentially reduce the growth and spread of cancer cells.

Diabetes Treatment

Research has indicated that derivatives of this compound can act as non-competitive inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion . By inhibiting α-glucosidase, the compound can help manage blood glucose levels, offering a new avenue for the treatment of type 2 diabetes.

Neuroprotective Agents

The compound’s structure suggests it could be used in developing neuroprotective agents. Indole derivatives are known for their neuroprotective properties, and this compound could potentially protect neurons from oxidative stress and other neurotoxic conditions, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antimicrobial Activity

Indole-based compounds have been studied for their antimicrobial properties. This compound could be explored for its potential to inhibit the growth of various bacterial and fungal pathogens. Its unique structure might offer a new mechanism of action against resistant strains .

Anti-inflammatory Agents

The compound’s ability to modulate enzyme activity can be leveraged to develop anti-inflammatory drugs. By inhibiting specific pathways involved in inflammation, it could help reduce symptoms in conditions such as arthritis and other inflammatory diseases .

Antioxidant Properties

Given the structural characteristics of indole derivatives, this compound might exhibit significant antioxidant properties. It could neutralize free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging .

Cardiovascular Research

The compound could be investigated for its potential benefits in cardiovascular health. By modulating enzyme activities and reducing oxidative stress, it might help in managing conditions like hypertension and atherosclerosis .

Drug Delivery Systems

The unique chemical structure of this compound makes it a candidate for use in drug delivery systems. It could be used to develop novel delivery mechanisms that improve the bioavailability and efficacy of therapeutic agents .

特性

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3O3S2/c1-29-25-22-8-4-2-6-18(22)12-15-24(25)34-27(29)28-26(31)20-10-13-21(14-11-20)35(32,33)30-17-16-19-7-3-5-9-23(19)30/h2-15H,16-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNMAXSYQANWPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

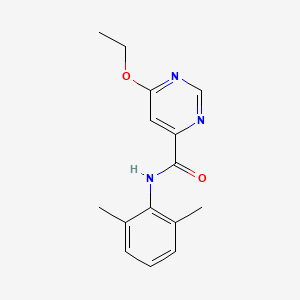

![1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride](/img/structure/B2412465.png)

![N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2412468.png)

![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B2412469.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2412470.png)

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2412473.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2412475.png)

![1-(2,4-difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2412477.png)

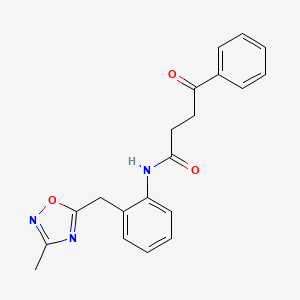

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2412478.png)